ethyl 4-[(5Z)-5-(acetylimino)-4-[(2-methoxyethyl)carbamoyl]-1,2,3-thiadiazol-2(5H)-yl]benzoate
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Overview
Description
Ethyl 4-[(5Z)-5-(acetylimino)-4-[(2-methoxyethyl)carbamoyl]-1,2,3-thiadiazol-2(5H)-yl]benzoate is a complex organic compound with a molecular formula of C17H20N4O5S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(5Z)-5-(acetylimino)-4-[(2-methoxyethyl)carbamoyl]-1,2,3-thiadiazol-2(5H)-yl]benzoate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbon disulfide, under controlled conditions.
Introduction of the Acetylimino Group: The acetylimino group is introduced via a reaction with acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the Benzoate Ester: The benzoate ester is formed by esterification of the corresponding benzoic acid derivative with ethanol in the presence of an acid catalyst.
Addition of the Methoxyethyl Carbamoyl Group: This group is introduced through a reaction with 2-methoxyethylamine and a suitable coupling reagent, such as carbonyldiimidazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring and the acetylimino group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester and amide groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[(5Z)-5-(acetylimino)-4-[(2-methoxyethyl)carbamoyl]-1,2,3-thiadiazol-2(5H)-yl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which ethyl 4-[(5Z)-5-(acetylimino)-4-[(2-methoxyethyl)carbamoyl]-1,2,3-thiadiazol-2(5H)-yl]benzoate exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, thereby modulating their activity. Specific pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(5Z)-5-(acetylimino)-4-(aminocarbonyl)-1,2,3-thiadiazol-2(5H)-yl]benzoate
- Ethyl 4-[(5Z)-5-(acetylimino)-4-(2-furoylamino)-1,2,3-thiadiazol-2(5H)-yl]benzoate
Uniqueness
Ethyl 4-[(5Z)-5-(acetylimino)-4-[(2-methoxyethyl)carbamoyl]-1,2,3-thiadiazol-2(5H)-yl]benzoate is unique due to the presence of the methoxyethyl carbamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and ability to interact with biological targets, making it more versatile in research applications compared to similar compounds.
Properties
CAS No. |
878436-00-1 |
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Molecular Formula |
C17H20N4O5S |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
ethyl 4-[5-acetylimino-4-(2-methoxyethylcarbamoyl)thiadiazol-2-yl]benzoate |
InChI |
InChI=1S/C17H20N4O5S/c1-4-26-17(24)12-5-7-13(8-6-12)21-20-14(15(23)18-9-10-25-3)16(27-21)19-11(2)22/h5-8H,4,9-10H2,1-3H3,(H,18,23) |
InChI Key |
VKUFNTMROQBDQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2N=C(C(=NC(=O)C)S2)C(=O)NCCOC |
Origin of Product |
United States |
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